molecular formula C19H3F15Sn B229745 Methyltris(pentafluorophenyl)stannane CAS No. 1062-71-1

Methyltris(pentafluorophenyl)stannane

Cat. No. B229745
CAS RN: 1062-71-1
M. Wt: 634.9 g/mol
InChI Key: ZDNZXKMCNCTLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltris(pentafluorophenyl)stannane is a chemical compound that belongs to the family of organotin compounds. It is a colorless liquid with a molecular formula of C21H9F15Sn. This compound has been widely studied for its potential applications in various scientific fields, including material science, organic chemistry, and biochemistry.

Scientific Research Applications

Methyltris(pentafluorophenyl)stannane has been widely studied for its potential applications in various scientific fields. In material science, this compound has been used as a precursor for the synthesis of tin-containing polymers and materials. In organic chemistry, it has been used as a reagent for the synthesis of various organic compounds, including ketones, aldehydes, and esters. In biochemistry, Methyltris(pentafluorophenyl)stannane has been studied for its potential as an inhibitor of various enzymes and proteins.

Mechanism of Action

The mechanism of action of Methyltris(pentafluorophenyl)stannane is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules such as nucleophiles and proteins. This coordination can lead to the inhibition of enzymatic activity and protein function.
Biochemical and Physiological Effects:
Methyltris(pentafluorophenyl)stannane has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. In vivo studies have shown that Methyltris(pentafluorophenyl)stannane can cause liver damage and alter the levels of various hormones in the body.

Advantages and Limitations for Lab Experiments

The advantages of using Methyltris(pentafluorophenyl)stannane in lab experiments include its high reactivity, stability, and availability. However, this compound can be toxic and requires careful handling and disposal. Additionally, the use of Methyltris(pentafluorophenyl)stannane in lab experiments may be limited by its high cost and the lack of standardized protocols for its use.

Future Directions

There are several future directions for the study of Methyltris(pentafluorophenyl)stannane. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the study of the interactions between Methyltris(pentafluorophenyl)stannane and various biomolecules, including proteins and nucleic acids. Additionally, the potential applications of Methyltris(pentafluorophenyl)stannane in medicine and drug development should be further explored.

Synthesis Methods

Methyltris(pentafluorophenyl)stannane can be synthesized through a reaction between pentafluorophenylmagnesium bromide and methyltin trichloride. The reaction is carried out in anhydrous tetrahydrofuran (THF) under argon atmosphere. The product is then purified through column chromatography using a mixture of hexane and ethyl acetate as the eluent.

properties

CAS RN

1062-71-1

Molecular Formula

C19H3F15Sn

Molecular Weight

634.9 g/mol

IUPAC Name

methyl-tris(2,3,4,5,6-pentafluorophenyl)stannane

InChI

InChI=1S/3C6F5.CH3.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H3;

InChI Key

ZDNZXKMCNCTLGN-UHFFFAOYSA-N

SMILES

C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

synonyms

Methyltris(pentafluorophenyl)stannane

Origin of Product

United States

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